molecular formula C15H16N2O4 B2595238 N-(3,4-dimethoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 923191-17-7

N-(3,4-dimethoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2595238
CAS No.: 923191-17-7
M. Wt: 288.303
InChI Key: STKXSUOVUVFSML-UHFFFAOYSA-N
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Description

“N-(3,4-dimethoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide” is a complex organic compound. The “3,4-dimethoxybenzyl” part suggests the presence of a benzyl group (a benzene ring with a CH2 group attached) that is substituted with two methoxy groups (OCH3) at the 3rd and 4th positions . The “6-oxo-1,6-dihydropyridine-3-carboxamide” part suggests a pyridine ring (a six-membered ring with 5 carbon atoms and one nitrogen atom), which has been reduced (gained hydrogen), has a carbonyl group (C=O) at the 6th position, and a carboxamide group (CONH2) at the 3rd position .


Synthesis Analysis

The synthesis of similar compounds often involves the use of protecting groups for certain functionalities during the reaction steps . For example, the 3,4-dimethoxybenzyl group can act as a protective group for the hydroxy functionality, which can be cleaved by DDQ oxidation under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, without specific information or a visual representation, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the 3,4-dimethoxybenzyl protecting group could be cleaved by oxidation under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Molecular Interactions and Crystal Engineering

The study by Babu, Reddy, and Nangia (2007) on carboxamide-pyridine N-oxide heterosynthons reveals the potential of N-(3,4-dimethoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide analogues in crystal engineering. Their research demonstrates how amide-N-oxide heterosynthons are used in amide-containing molecules and drugs for generating diverse supramolecular structures. This is crucial for controlling hydration in pharmaceutical compounds, suggesting a direct application in drug formulation and stability enhancement (N. Jagadeesh Babu, L. Reddy, A. Nangia, 2007).

Development of Anti-Inflammatory and Analgesic Agents

Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. Their research highlights the potential of structurally related compounds to this compound in developing new anti-inflammatory and analgesic drugs, offering a basis for further pharmacological exploration (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

HIV Integrase Inhibition

Pace et al. (2007) explored N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, closely related to the core structure of this compound, as HIV integrase inhibitors. Their findings indicate that such compounds exhibit potent inhibition of the HIV-integrase-catalyzed strand transfer process, underlining the relevance of this chemical framework in the development of new antiviral agents (P. Pace et al., 2007).

Polymer Synthesis and Characterization

Research by Faghihi and Mozaffari (2008) on new polyamides incorporating the pyridyl moiety suggests the potential of this compound analogues in the synthesis of novel polymeric materials. Their work focuses on the synthesis and characterization of polyamides for applications in high-performance materials, indicating the chemical versatility and utility of the compound's core structure in material science (K. Faghihi, Z. Mozaffari, 2008).

Synthesis and Antimicrobial Evaluation

Talupur, Satheesh, and Chandrasekhar (2021) conducted research on the synthesis and antimicrobial evaluation of thiophene-2-carboxamides derivatives, including molecules structurally akin to this compound. Their findings highlight the antimicrobial potential of these compounds, providing a foundation for the development of new antimicrobial agents (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021).

Future Directions

The future directions for this compound would depend on its intended use. For instance, if it’s a novel synthetic intermediate, future work could involve optimizing the synthesis or exploring its use in the synthesis of other complex molecules .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-20-12-5-3-10(7-13(12)21-2)8-17-15(19)11-4-6-14(18)16-9-11/h3-7,9H,8H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKXSUOVUVFSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CNC(=O)C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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